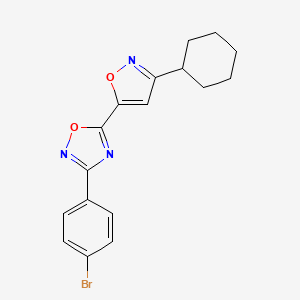
3-(4-Bromophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains both oxadiazole and oxazole rings. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole and oxazole rings through cyclization reactions. Common starting materials might include substituted phenyl hydrazines and nitriles, which undergo cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl group or the oxazole ring.
Reduction: Reduction reactions might target the bromophenyl group or the oxadiazole ring.
Substitution: The bromine atom on the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with oxadiazole and oxazole rings are often investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, such compounds might be explored for their potential as drug candidates due to their ability to interact with biological targets.
Industry
Industrially, these compounds could be used in the development of new materials, such as polymers or as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action for 3-(4-Bromophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole would depend on its specific application. For example, if it is used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would be specific to the biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole
- 3-(4-Methylphenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole
Uniqueness
The presence of the bromine atom in 3-(4-Bromophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole might confer unique reactivity and biological activity compared to its chloro or methyl analogs. Bromine is a larger atom and more polarizable, which can influence the compound’s interactions with biological targets and its overall chemical reactivity.
Properties
CAS No. |
919117-30-9 |
|---|---|
Molecular Formula |
C17H16BrN3O2 |
Molecular Weight |
374.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H16BrN3O2/c18-13-8-6-12(7-9-13)16-19-17(23-21-16)15-10-14(20-22-15)11-4-2-1-3-5-11/h6-11H,1-5H2 |
InChI Key |
DBQBSWMFHGOLIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide](/img/structure/B12622257.png)
![(1S,3R,3aR,6aS)-5-(4-bromophenyl)-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12622264.png)
![N-[(Ethoxycarbonyl)carbamothioyl]glycine](/img/structure/B12622268.png)
![9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12622270.png)
![(6S)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one](/img/structure/B12622273.png)

![1-(5-Chlorothiophen-2-yl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12622285.png)
![3-[5-(2,4-dichlorophenyl)furan-2-yl]-5-(3-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12622288.png)

![2-[(3aR,6aS)-5-(1,3-benzodioxol-5-ylmethyl)-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12622300.png)

![2-(4-Iodophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622305.png)
![3-[(4S)-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(4-chlorophenyl)ethyl]propanamide](/img/structure/B12622326.png)
